Benzyl-PEG14-t-butyl-ester chemical properties
Benzyl-PEG14-t-butyl-ester chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG14-t-butyl-ester is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). As a member of the polyethylene (B3416737) glycol (PEG) class of linkers, it offers a balance of hydrophilicity, defined length, and versatile chemical handles. This technical guide provides a comprehensive overview of the chemical properties, representative synthesis and analysis protocols, and the functional context of Benzyl-PEG14-t-butyl-ester in drug discovery.
PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker, in this case, Benzyl-PEG14-t-butyl-ester, plays a crucial role in optimizing the formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.
Chemical Properties
The fundamental chemical properties of Benzyl-PEG14-t-butyl-ester are summarized in the table below. This data is essential for its application in chemical synthesis and for understanding its physicochemical behavior.
| Property | Value |
| Chemical Name | Benzyl-PEG14-t-butyl-ester |
| CAS Number | 1393331-50-8 |
| Molecular Formula | C₄₀H₇₂O₁₆ |
| Molecular Weight | 808.99 g/mol |
| Appearance | Expected to be a colorless or pale yellow oil or solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water. |
| Storage Conditions | Store at -20°C for long-term stability. For solutions in DMSO, store at 4°C for up to two weeks or at -80°C for up to six months. |
Role in PROTAC Technology
The Benzyl-PEG14-t-butyl-ester linker serves as a crucial component in the design and synthesis of PROTACs. The benzyl (B1604629) group can function as a stable protecting group or a point of attachment, while the t-butyl ester protects a carboxylic acid functionality. This ester can be deprotected under acidic conditions to reveal a carboxylic acid, which can then be coupled to a ligand for either the target protein or the E3 ligase. The PEG14 chain provides a defined spacer length to facilitate the optimal orientation of the two ends of the PROTAC for efficient ternary complex formation.
Mechanism of Action of PROTACs
The general mechanism of action for a PROTAC utilizing a linker such as Benzyl-PEG14-t-butyl-ester is a catalytic cycle that leads to the degradation of the target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Disclaimer: The following protocols are representative methods for the synthesis, purification, and analysis of Benzyl-PEG14-t-butyl-ester and are based on general procedures for similar heterobifunctional PEG linkers. These are intended for illustrative purposes, and optimization may be required for specific experimental conditions.
Representative Synthesis of Benzyl-PEG14-t-butyl-ester
The synthesis of Benzyl-PEG14-t-butyl-ester can be envisioned as a multi-step process involving the sequential modification of a PEG14 diol.
Step 1: Monobenzylation of PEG14 Diol
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Materials:
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PEG14 diol
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Sodium hydride (NaH, 60% dispersion in mineral oil)
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Benzyl bromide
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Anhydrous tetrahydrofuran (B95107) (THF)
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Dry toluene
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Procedure:
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Dissolve PEG14 diol (1 equivalent) in anhydrous THF.
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Carefully add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).
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Allow the reaction mixture to warm to room temperature and stir for 1 hour.
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Add benzyl bromide (1.2 equivalents) dropwise at 0°C.
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Stir the reaction mixture at room temperature overnight.
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with ethyl acetate (B1210297).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to isolate the mono-benzylated PEG14 alcohol.
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Step 2: Esterification with t-butyl bromoacetate (B1195939)
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Materials:
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Mono-benzylated PEG14 alcohol (from Step 1)
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Potassium t-butoxide
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t-butyl bromoacetate
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Anhydrous toluene
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Procedure:
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Dissolve the mono-benzylated PEG14 alcohol (1 equivalent) in anhydrous toluene.
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Add potassium t-butoxide (1.2 equivalents) and stir the mixture for 1 hour at room temperature under an inert atmosphere.
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Add t-butyl bromoacetate (1.5 equivalents) and stir the reaction mixture at room temperature overnight.
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Filter the reaction mixture to remove inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield Benzyl-PEG14-t-butyl-ester.
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Purification
Purification of Benzyl-PEG14-t-butyl-ester is typically achieved using column chromatography.
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Stationary Phase: Silica gel
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Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane (B109758) in methanol (B129727) is commonly used. The polarity of the eluent should be optimized based on TLC analysis.
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Detection: TLC visualization can be performed using a potassium permanganate (B83412) stain, which is effective for PEG compounds.
Analytical Characterization
The structure and purity of the synthesized Benzyl-PEG14-t-butyl-ester should be confirmed by standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals include those for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic methylene (B1212753) protons (~4.5 ppm), the PEG backbone protons (a complex multiplet around 3.6 ppm), and the t-butyl protons (a singlet around 1.4 ppm).
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¹³C NMR: Expected signals include those for the aromatic carbons, the benzylic carbon, the PEG backbone carbons, the ester carbonyl carbon, and the carbons of the t-butyl group.
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Mass Spectrometry (MS):
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Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The expected [M+Na]⁺ or [M+K]⁺ adducts should be observed.
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High-Performance Liquid Chromatography (HPLC):
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Reversed-phase HPLC can be used to assess the purity of the final product. A suitable column (e.g., C18) and a gradient of acetonitrile (B52724) in water (often with 0.1% trifluoroacetic acid) would be appropriate. Detection can be achieved using an evaporative light scattering detector (ELSD) or a mass spectrometer.
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Application in a PROTAC Synthesis Workflow
Benzyl-PEG14-t-butyl-ester is a versatile building block in a multi-step PROTAC synthesis. The t-butyl ester can be deprotected to a carboxylic acid, which is then activated for coupling to an amine-containing ligand.
Caption: A representative workflow for the synthesis of a PROTAC using Benzyl-PEG14-t-butyl-ester.
Conclusion
Benzyl-PEG14-t-butyl-ester is a valuable heterobifunctional linker for the construction of PROTACs. Its well-defined PEG chain length, coupled with orthogonal protecting groups, allows for the systematic and controlled synthesis of these complex molecules. A thorough understanding of its chemical properties and the availability of robust synthetic and analytical protocols are essential for its effective implementation in drug discovery programs aimed at developing novel protein-degrading therapeutics. The methodologies and conceptual frameworks presented in this guide are intended to support researchers in the rational design and synthesis of next-generation PROTACs.
